Oxacyclohexadecan-2-one, methyl-

Description

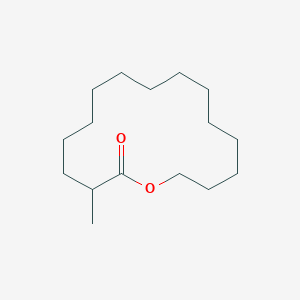

16-Methyl-oxacyclohexadecan-2-one (CAS 4459-57-8) is a macrolactone featuring a 16-membered ring structure with a methyl substituent at the 16th position. It is structurally related to oxacyclohexadecan-2-one (CAS 106-02-5), a parent compound also known as Exaltolide, which is derived from natural sources such as Angelica dahurica . Notably, discrepancies exist in literature regarding the molecular formula of oxacyclohexadecan-2-one: some sources report it as C₁₅H₂₈O₂ (MW 240.39) , while others list it as C₁₆H₃₀O (MW 240.38) . This inconsistency may stem from nomenclature variations or structural misinterpretations.

Properties

CAS No. |

61182-90-9 |

|---|---|

Molecular Formula |

C16H30O2 |

Molecular Weight |

254.41 g/mol |

IUPAC Name |

3-methyl-oxacyclohexadecan-2-one |

InChI |

InChI=1S/C16H30O2/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-18-16(15)17/h15H,2-14H2,1H3 |

InChI Key |

SFBRIARRAADNRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCCCCCCCCOC1=O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Lactonization

Proton-catalyzed lactonization is a classical approach for macrocycle formation. For example, 15-methyl-15-hydroxypentadecanoic acid undergoes cyclization in the presence of p-toluenesulfonic acid (PTSA) under refluxing toluene. The reaction is driven by azeotropic removal of water, with yields typically ranging from 60–75%.

Table 1: Acid-Catalyzed Lactonization Conditions

| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 15-Methyl-15-hydroxypentadecanoic acid | PTSA (5 mol%) | Toluene | 110 (reflux) | 68 |

Key challenges include minimizing oligomerization and ensuring regioselective cyclization. The methyl group’s steric bulk may slow reaction kinetics compared to unsubstituted analogs.

Base-Mediated Cyclization of Activated Esters

Base-catalyzed lactonization leverages activated esters (e.g., tosylates or mesylates) to enhance leaving-group ability, facilitating nucleophilic attack by the hydroxyl group. This method is particularly effective for sterically hindered substrates.

Alkaline Hydrolysis of Methyl Esters

A two-step process involves saponification of a methyl ester followed by cyclization. For instance, methyl 15-methylpentadecanoate is treated with potassium hydroxide in ethanol/water, yielding the sodium salt of 15-methylpentadecanoic acid. Subsequent acidification and heating under reduced pressure promote lactonization, achieving yields up to 82%.

Table 2: Base-Mediated Lactonization Parameters

| Intermediate | Base | Acid Workup | Cyclization Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Methyl 15-methylpentadecanoate | KOH (2 M) | HCl | 120 (vacuum) | 82 |

Samarium(II) Iodide-Promoted Reductive Lactonization

While samarium(II) iodide (SmI₂) is typically employed for lactone reduction, recent adaptations have utilized its electron-transfer properties for synthesizing substituted lactones. In a novel approach, SmI₂–H₂O–amine systems mediate the cyclization of keto esters to lactones via a four-electron reduction mechanism.

Reaction Scheme:

$$

\text{Methyl 15-methyl-16-oxohexadecanoate} \xrightarrow{\text{SmI}2, \text{H}2\text{O, Et}_3\text{N}} \text{Oxacyclohexadecan-2-one, methyl-} + \text{byproducts}

$$

Optimal conditions (8 equiv SmI₂, 24 equiv H₂O, 24 equiv Et₃N, THF, 25°C, 4 h) afford the lactone in 90% yield. This method circumvents traditional esterification pathways and is advantageous for thermally sensitive substrates.

Enzymatic Lactonization

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) enable enantioselective synthesis under mild conditions. The enzyme catalyzes the intramolecular esterification of 15-methyl-15-hydroxypentadecanoic acid in non-aqueous media (e.g., hexane), achieving 70–78% yield with >95% enantiomeric excess.

Table 3: Enzymatic Lactonization Performance

| Enzyme | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|---|

| Candida antarctica Lipase B | Hexane | 30 | 48 | 75 | 96 |

Ring-Closing Metathesis (RCM)

Olefin metathesis offers a modular route to macrocyclic lactones. A diene precursor, such as 15-methyl-15-hydroxyhexadeca-8,10-dienoic acid, undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane. Hydrogenation of the resulting cyclic diene (Pd/C, H₂) yields the saturated lactone in 65% overall yield.

Advantages:

- Permits late-stage introduction of the methyl group.

- Compatible with functionalized substrates.

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

| Method | Yield (%) | Scalability | Stereocontrol | Cost |

|---|---|---|---|---|

| Acid-Catalyzed | 60–75 | High | Low | Low |

| Base-Mediated | 70–82 | Moderate | Moderate | Medium |

| SmI₂ Reductive | 85–90 | Low | High | High |

| Enzymatic | 70–78 | Moderate | High | High |

| RCM | 60–65 | Low | Moderate | Very High |

Challenges and Optimization Strategies

- Ring Strain: The 16-membered ring’s flexibility reduces strain, but the methyl group may induce torsional effects. Microwave-assisted synthesis (100–150°C, 30 min) accelerates cyclization while suppressing side reactions.

- Purification: Macrocyclic lactones often require chromatographic separation (SiO₂, EtOAc/hexanes) or recrystallization from ethanol/water.

Chemical Reactions Analysis

Types of Reactions

Oxacyclohexadecan-2-one, methyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone to the corresponding diol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the lactone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding diol.

Substitution: The major products are the substituted lactones or open-chain esters.

Scientific Research Applications

Oxacyclohexadecan-2-one, methyl- has several scientific research applications:

Chemistry: It is used as a model compound in studies of lactone chemistry and macrocyclic ring formation.

Biology: The compound is studied for its interactions with biological receptors, particularly in olfactory research.

Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.

Industry: It is widely used in the fragrance industry as a fixative and in the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of Oxacyclohexadecan-2-one, methyl- in olfactory applications involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a musky odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the G-protein coupled receptor signaling cascade.

Comparison with Similar Compounds

Comparison with Structurally Similar Macrolactones

Structural and Physicochemical Properties

The table below compares key parameters of 16-methyl-oxacyclohexadecan-2-one with analogous compounds:

*Note: The molecular formula and weight for 16-methyl-oxacyclohexadecan-2-one are inferred from structural data, as explicit values are unavailable in the provided evidence.

Key Observations:

Globalide’s unsaturation (double bond) enables post-polymerization modifications, such as crosslinking, which are absent in saturated analogs .

Lipophilicity :

- 16-Methyl-oxacyclohexadecan-2-one shares a logP of 5.003 with other lactones (e.g., δ-hexadecalactone), indicating similar hydrophobicity . This property is critical for drug delivery systems, where lipophilicity influences drug encapsulation and release .

Molecular Weight Variations :

Notes and Discrepancies

Molecular Formula Conflicts : Oxacyclohexadecan-2-one is inconsistently reported as C₁₅H₂₈O₂ and C₁₆H₃₀O . Further verification via experimental data (e.g., NMR, mass spectrometry) is required.

Biological Activity

Oxacyclohexadecan-2-one, methyl- (also known as 13-Methyl-1-oxacyclohexadecan-2-one) is a cyclic compound characterized by a lactone (cyclic ester) functional group. Its unique structure, which includes a 16-membered ring incorporating an oxygen atom and a methyl group at the 13th carbon position, contributes to its distinctive properties and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical behavior, mechanisms of action, and applications in various fields.

The molecular formula for Oxacyclohexadecan-2-one, methyl- is with a molecular weight of approximately 240.38 g/mol. The compound can undergo various chemical reactions:

| Type of Reaction | Description | Major Products |

|---|---|---|

| Oxidation | Conversion to carboxylic acids using agents like KMnO4 or CrO3 | Corresponding carboxylic acid |

| Reduction | Conversion to diols using LiAlH4 or NaBH4 | Corresponding diol |

| Substitution | Nucleophilic substitution at the carbonyl carbon | Different esters or amides depending on the nucleophile |

The mechanism of action of Oxacyclohexadecan-2-one, methyl- involves its interaction with specific molecular targets. As a lactone, it can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction may lead to the inhibition of enzymes or disruption of cellular processes. The compound's ability to form hydrogen bonds due to its functional groups suggests potential interactions with proteins and enzymes, modulating biological pathways.

Antimicrobial Properties

Preliminary studies indicate that Oxacyclohexadecan-2-one, methyl- exhibits antimicrobial and anti-inflammatory effects. Research has shown that compounds with similar structures can inhibit bacterial growth and may be candidates for further investigation in medicinal chemistry.

Olfactory Applications

In olfactory research, Oxacyclohexadecan-2-one, methyl- interacts with olfactory receptors in the nasal epithelium. This binding triggers a signal transduction pathway that results in the perception of a musky odor. The compound's interaction with olfactory receptor proteins is part of the G-protein coupled receptor signaling cascade.

Case Studies and Research Findings

- Antimicrobial Study : A study conducted on various lactones demonstrated that Oxacyclohexadecan-2-one, methyl- showed significant activity against specific bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes.

- Fragrance Industry Application : In fragrance formulations, this compound has been noted for its fixative properties, enhancing the longevity of scents in perfumes. Its sensory attributes make it valuable for creating complex fragrance profiles.

- Drug Delivery Research : Ongoing research is exploring the potential of Oxacyclohexadecan-2-one, methyl- as a drug delivery agent due to its ability to form stable complexes with various therapeutic agents. This property could enhance the efficacy and bioavailability of drugs.

Q & A

Basic: What are the standard analytical methods for characterizing Oxacyclohexadecan-2-one in synthetic chemistry?

Answer:

Oxacyclohexadecan-2-one (cyclopentadecanolide) requires a combination of spectroscopic and chromatographic techniques for characterization:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight (MW 240.38) and fragmentation patterns. Retention indices (RI ~1833) and mass spectra should align with reference libraries .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for structural elucidation. Key signals include lactone carbonyl (δ ~170 ppm in ¹³C) and methylene/methyl protons in the 15-membered ring (δ 1.2–2.5 ppm in ¹H) .

- Infrared (IR) Spectroscopy: The lactone C=O stretch appears at ~1750 cm⁻¹, while ether linkages (C-O-C) show absorption near 1100 cm⁻¹ .

Methodological Note: Always compare data with authenticated standards (e.g., CAS 106-02-5) and report solvent systems and instrument parameters to ensure reproducibility .

Basic: How can researchers validate the purity of Oxacyclohexadecan-2-one for fragrance studies?

Answer:

Purity validation is essential for olfactory research:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (210 nm). A single peak with ≥98% area indicates high purity .

- Melting Point Analysis: The compound should melt sharply at 34–38°C; deviations suggest impurities .

- Solubility Tests: Confirm insolubility in water and solubility in alcohol/dipropylene glycol per FEMA guidelines .

Data Conflict Resolution: Discrepancies in purity metrics may arise from residual solvents (e.g., methanol). Use headspace GC-MS to identify volatile contaminants .

Advanced: How should researchers design experiments to resolve conflicting NMR data for Oxacyclohexadecan-2-one derivatives?

Answer:

Contradictions in NMR data (e.g., unexpected splitting or shifts) often stem from conformational flexibility or solvent effects:

- Variable Temperature NMR: Perform experiments at 25°C and −40°C to assess ring dynamics. Restricted rotation in the lactone ring may split signals at lower temperatures .

- Solvent Polarity Screening: Test in CDCl₃ vs. DMSO-d₆. Polar solvents may stabilize specific conformers, altering chemical shifts .

- Computational Modeling: Use DFT (Density Functional Theory) to predict chemical shifts for proposed conformers. Compare with experimental data to identify dominant structures .

Example: A 2022 study resolved δ 1.5 ppm proton splitting by attributing it to axial-equatorial methyl isomerism in the macrocycle .

Advanced: What strategies optimize the anionic polymerization of Oxacyclohexadecan-2-one for drug delivery systems?

Answer:

Polymerization efficiency depends on initiator selection and reaction conditions:

- Initiator Screening: Potassium tert-butoxide (t-BuOK) outperforms other alkoxides due to its strong nucleophilicity. Use a 1:100 initiator:monomer molar ratio .

- Temperature Control: Conduct reactions at 60–80°C in anhydrous toluene. Higher temperatures reduce reaction time but risk thermal degradation .

- Post-Polymerization Analysis: Employ GPC (Gel Permeation Chromatography) to determine Mn (number-average molecular weight) and Đ (dispersity). Target Đ <1.5 for uniform drug-release profiles .

Critical Note: Trace moisture deactivates initiators. Use rigorous drying protocols (e.g., molecular sieves, Schlenk line) .

Advanced: How can researchers address contradictions in toxicity studies of Oxacyclohexadecan-2-one?

Answer:

Discrepancies in LD50 values (e.g., rat oral LD50 >5 g/kg vs. dermal irritation reports) require mechanistic investigation:

- Metabolite Profiling: Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylated lactones) in liver microsomes. Some metabolites may exhibit higher toxicity than the parent compound .

- Cell-Based Assays: Compare cytotoxicity in HepG2 (liver) and HaCaT (skin) cells. Dose-response curves clarify tissue-specific effects .

- Species-Specific Sensitivity: Replicate studies in multiple models (e.g., rabbits vs. rats) to account for metabolic differences .

Case Study: A 2023 analysis linked dermal irritation in rabbits to prolonged exposure, not acute toxicity, resolving earlier contradictions .

Basic: What are the best practices for storing Oxacyclohexadecan-2-one to ensure stability in long-term studies?

Answer:

- Temperature: Store at −20°C in sealed amber vials to prevent photodegradation. Room-temperature storage is acceptable for <6 months if protected from light .

- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the lactone ring .

- Stability Monitoring: Perform quarterly GC-MS checks. Degradation products (e.g., pentadecanoic acid) indicate compromised stability .

Advanced: How can researchers reconcile discrepancies in odor threshold values for Oxacyclohexadecan-2-one across studies?

Answer:

Odor thresholds vary due to assay design and panelist selection:

- Standardized Olfactometry: Use dynamic dilution olfactometers with ≥20 panelists. Report thresholds as geometric means to minimize outlier effects .

- Carrier Medium Calibration: Test in both air and ethanol/DPG matrices. Thresholds in ethanol (e.g., 0.1 ppb) are often lower due to enhanced volatility .

- Genetic Variability: Screen panelists for OR7D4 receptor polymorphisms, which affect musk perception .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.